3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with various functional groups, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Imidazole Ring: The imidazole ring can be constructed by cyclization reactions involving aldehydes, amines, and isothiocyanates.
Coupling Reactions: The final step involves coupling the thiazole and imidazole rings through various coupling reactions, such as Suzuki or Heck coupling, to introduce the phenyl and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups at specific positions on the aromatic rings.
Scientific Research Applications
3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways, such as apoptosis or cell cycle regulation, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Benzothiazole Derivatives: Compounds with a benzene ring fused to a thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring with various substituents.
Uniqueness
3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of functional groups and ring systems makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C19H14N4O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H14N4O3S/c1-12-17(18(24)20-14-8-5-9-15(10-14)23(25)26)27-19-21-16(11-22(12)19)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,24) |
InChI Key |
YMVXSAPIWNRCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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